molecular formula C13H13NO4 B2379312 2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid CAS No. 518343-86-7

2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid

Cat. No. B2379312
M. Wt: 247.25
InChI Key: ZHBPIRBPAYGTEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the phenyl, oxazole, and acetic acid groups. The exact methods would depend on the specific reactions involved, which could include various forms of condensation, substitution, or addition reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The phenyl and oxazole rings are likely to be planar due to the delocalized electrons in their pi systems. The methoxy and acetic acid groups may add some degree of polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The phenyl and oxazole rings may participate in electrophilic aromatic substitution reactions. The acetic acid group could potentially undergo reactions typical of carboxylic acids, such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar acetic acid group could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other properties could be predicted based on the properties of similar compounds .

Scientific Research Applications

Aldose Reductase Inhibition

2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid and its derivatives have been studied for their potential to inhibit aldose reductase, an enzyme implicated in diabetic complications such as cataracts. Compounds in this class have shown promising in vivo activity in preventing cataract development, particularly when administered as eye-drop solutions in animal models (La Motta et al., 2008).

Antidiabetic Properties

This compound has also been explored for its antidiabetic properties. Derivatives have demonstrated significant glucose and lipid-lowering effects in diabetic mice models. This includes transcriptional activity for peroxisome proliferator-activated receptor (PPAR)-gamma, suggesting a potential pathway for therapeutic action (Imoto et al., 2003).

Role in Synthesis of Other Compounds

The structure of 2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid is useful in the synthesis of other compounds. It has been involved in the synthesis of carbamate group-containing compounds and other derivatives with potential biological activities (Velikorodov et al., 2017).

Applications in Organic Chemistry

This compound has applications in organic chemistry, particularly in the synthesis of various heterocyclic compounds. It is involved in reactions leading to the formation of oxazolone, pyranones, and other complex structures, highlighting its versatility in chemical synthesis (Kočevar et al., 1992).

Exploration in Chemical Properties

Research has also focused on understanding the physical and chemical properties of this compound and its derivatives. This includes studies on acid-base properties, which are crucial for understanding its behavior in various chemical and biological contexts (Kaplaushenko, 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, it would be important to handle it with appropriate safety precautions to avoid ingestion, inhalation, or skin contact .

Future Directions

The potential uses and future directions for research on this compound would depend on its properties and reactivity. For example, if it shows promising biological activity, it could be studied further as a potential pharmaceutical compound .

properties

IUPAC Name

2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8-11(7-12(15)16)14-13(18-8)9-4-3-5-10(6-9)17-2/h3-6H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBPIRBPAYGTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid

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